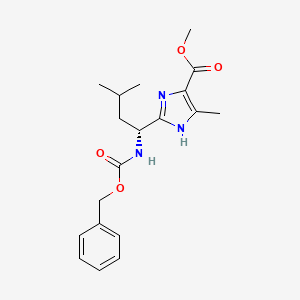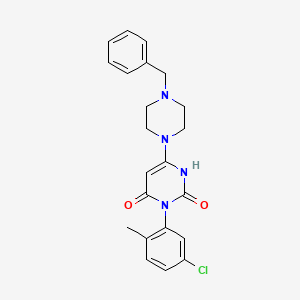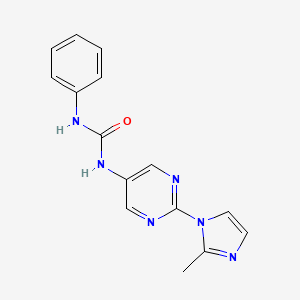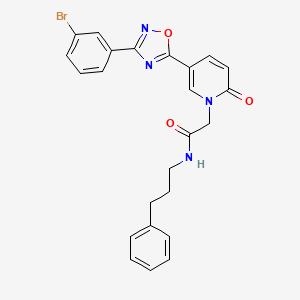![molecular formula C18H26N2O5 B2594476 Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1009688-13-4](/img/structure/B2594476.png)
Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate is a synthetic organic compound with the molecular formula C18H26N2O5 It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an acetate ester
Applications De Recherche Scientifique
Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the 2,3-Dimethoxybenzyl Group: The piperazine intermediate is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Acetylation: The final step involves the acetylation of the piperazine derivative with propyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or acetate derivatives.
Mécanisme D'action
The mechanism of action of Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propyl [1-(2,3-dimethoxyphenyl)-3-oxopiperazin-2-yl]acetate
- Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperidin-2-yl]acetate
- Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]propanoate
Uniqueness
Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
propyl 2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-4-10-25-16(21)11-14-18(22)19-8-9-20(14)12-13-6-5-7-15(23-2)17(13)24-3/h5-7,14H,4,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIIFAVRMNQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)
![3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594402.png)
![4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl benzoate](/img/structure/B2594403.png)

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide](/img/structure/B2594408.png)
![8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594410.png)


![3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2594417.png)
